molecular formula C10H11BO3 B8550906 6-Allyloxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

6-Allyloxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

Cat. No. B8550906
M. Wt: 190.01 g/mol
InChI Key: PTKGUSSWBNUTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Allyloxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole is a useful research compound. Its molecular formula is C10H11BO3 and its molecular weight is 190.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Allyloxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Allyloxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Allyloxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

Molecular Formula

C10H11BO3

Molecular Weight

190.01 g/mol

IUPAC Name

1-hydroxy-6-prop-2-enoxy-3H-2,1-benzoxaborole

InChI

InChI=1S/C10H11BO3/c1-2-5-13-9-4-3-8-7-14-11(12)10(8)6-9/h2-4,6,12H,1,5,7H2

InChI Key

PTKGUSSWBNUTAI-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)OCC=C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

H181 (200 mg, 1.33 mmol) was dissolved in DMF (8.0 mL) and cooled to 0° C. with ice bath. To this solution under nitrogen were added in sequence NaH (60% in mineral oil, 213 mg, 5.33 mmol) and 3-bromoprop-1-ene (0.46 mL, 5.33 mmol). The reaction mixture was stirred for 5 h then treated with 1.0 M HCl (10.0 mL). After extraction with ethyl acetate, the organic phase was washed with water and brine, and dried over anhydrous Na2SO4. The residue after rotary evaporation was purified by column chromatography over silica gel to give the title compound (160.5 mg, 63.5% yield). 1H NMR (400 MHz, CDCl3): δ 7.25 (d, J=8.4 Hz, 1H), 7.23 (d, J=2.4 Hz, 1H), 7.09 (dd, J=8.1 & 2.4 Hz, 1H), 6.12-6.02 (m, 1H), 5.42 (dd, J=17.2 & 1.6 Hz, 1H), 5.29 (dd, J=17.2 & 1.6 Hz, 1H), 5.06 (s, 2H) and 4.57 (d, J=2.8 Hz, 2H) ppm; Mp: 79-81° C.
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
213 mg
Type
reactant
Reaction Step Two
Quantity
0.46 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
63.5%

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